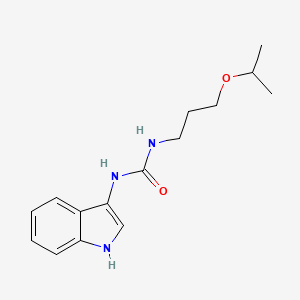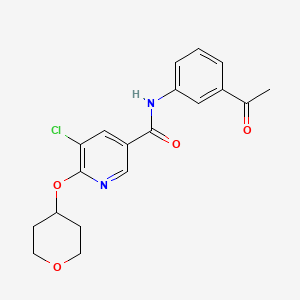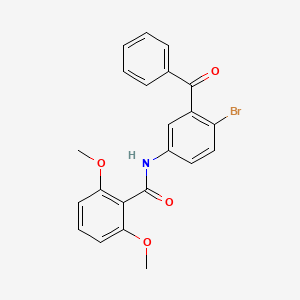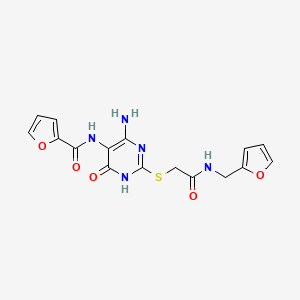
1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea, also known as GW-501516, is a synthetic compound that belongs to a class of drugs called PPARδ agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its ability to enhance endurance and performance.
Aplicaciones Científicas De Investigación
Serotonergic Neurotransmission and Depression Treatment
- A study conducted by Matzen et al. (2000) explored the antidepressant potential of unsymmetrical ureas, including compounds structurally related to 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea. These compounds exhibited 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, suggesting their potential in enhancing serotonergic neurotransmission and treating depression (Matzen et al., 2000).
Synthesis of Fused Indole-Cyclic Urea Derivatives
- Rajesh et al. (2017) described a method for synthesizing indole-cyclic urea fused derivatives, involving 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea. This process involves a double cyclization from aminophenyl propargyl alcohols, using isocyanate and Ag(I) catalyst (Rajesh et al., 2017).
Urea-Fluoride Interaction
- Boiocchi et al. (2004) studied the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride. This research is relevant for understanding the chemical behavior of urea derivatives like 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea in the presence of different anions (Boiocchi et al., 2004).
Crystal Structure of Urea Derivatives
- Rao et al. (2010) analyzed the crystal structure of unsymmetrically substituted urea compounds. Understanding these structures can provide insights into the physical and chemical properties of similar compounds like 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea (Rao et al., 2010).
Hydrogen Bonding in Heterocyclic Ureas
- A study by Corbin et al. (2001) on heterocyclic ureas, closely related to 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea, revealed their ability to form multiply hydrogen-bonded complexes. This is significant for understanding the molecular interactions and potential applications of these compounds (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-propan-2-yloxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)20-9-5-8-16-15(19)18-14-10-17-13-7-4-3-6-12(13)14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXIZQLZSPHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2954176.png)


![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)

![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)
![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)
![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)
![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)
